6-(4-Benzoylphenyl)-3-hydroxy-1-methylpyridin-2-one
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Overview
Description
6-(4-Benzoylphenyl)-3-hydroxy-1-methylpyridin-2-one is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a benzoylphenyl group attached to a hydroxy-methylpyridinone core. Its distinct chemical properties make it a valuable subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Benzoylphenyl)-3-hydroxy-1-methylpyridin-2-one typically involves a multi-step process. One common method includes the reaction of 4-benzoylphenylboronic acid with 3-hydroxy-1-methylpyridin-2-one under Suzuki coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like toluene. The reaction is carried out under an inert atmosphere at elevated temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 6-(4-Benzoylphenyl)-3-hydroxy-1-methylpyridin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The benzoyl group can be reduced to a benzyl group.
Substitution: The hydrogen atoms on the pyridinone ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophilic aromatic substitution using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 6-(4-Benzoylphenyl)-3-oxo-1-methylpyridin-2-one.
Reduction: Formation of 6-(4-Benzylphenyl)-3-hydroxy-1-methylpyridin-2-one.
Substitution: Formation of halogenated derivatives of the original compound.
Scientific Research Applications
6-(4-Benzoylphenyl)-3-hydroxy-1-methylpyridin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-(4-Benzoylphenyl)-3-hydroxy-1-methylpyridin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-Benzoylphenyl methacrylate: Shares the benzoylphenyl group but differs in the core structure.
3-Hydroxy-1-methylpyridin-2-one: Shares the pyridinone core but lacks the benzoylphenyl group.
Benzoylphenyl thiocyanates: Similar in having the benzoylphenyl group but with different functional groups attached.
Uniqueness: 6-(4-Benzoylphenyl)-3-hydroxy-1-methylpyridin-2-one is unique due to the combination of the benzoylphenyl group and the hydroxy-methylpyridinone core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for.
Properties
Molecular Formula |
C19H15NO3 |
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Molecular Weight |
305.3 g/mol |
IUPAC Name |
6-(4-benzoylphenyl)-3-hydroxy-1-methylpyridin-2-one |
InChI |
InChI=1S/C19H15NO3/c1-20-16(11-12-17(21)19(20)23)13-7-9-15(10-8-13)18(22)14-5-3-2-4-6-14/h2-12,21H,1H3 |
InChI Key |
JKAWOEGGDBRAIH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=C(C1=O)O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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